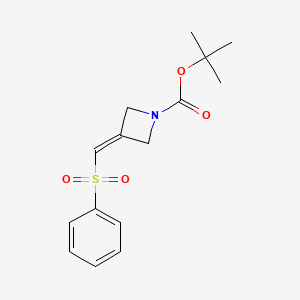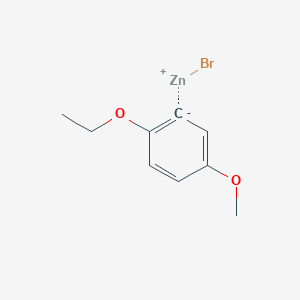
(2-Ethoxy-5-methoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethoxy-5-methoxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound used in various chemical reactions. It is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-ethoxy-5-methoxyphenyl)zinc bromide typically involves the reaction of 2-ethoxy-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-ethoxy-5-methoxyphenyl)zinc bromide can undergo substitution reactions where the zinc atom is replaced by another atom or group.
Coupling Reactions: It is commonly used in coupling reactions to form carbon-carbon bonds, such as Negishi coupling.
Reduction Reactions: It can participate in reduction reactions where it donates electrons to reduce other compounds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to prevent side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in coupling reactions, the product is often a new carbon-carbon bond between two organic groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Bioconjugation: It aids in the conjugation of biomolecules for research and therapeutic purposes.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Agriculture: It plays a role in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of (2-ethoxy-5-methoxyphenyl)zinc bromide involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator. The compound can interact with various molecular targets, depending on the reaction conditions and the nature of the target molecule.
Comparison with Similar Compounds
(2-ethoxy-5-methylphenyl)zinc bromide: Similar in structure but with a methyl group instead of a methoxy group.
(2-ethoxy-5-methoxyphenyl)zinc chloride: Similar but with a chloride ion instead of a bromide ion.
Uniqueness:
Reactivity: The presence of the methoxy group in (2-ethoxy-5-methoxyphenyl)zinc bromide enhances its reactivity compared to its methyl counterpart.
Selectivity: The bromide ion provides different reactivity and selectivity compared to the chloride ion, making it suitable for specific reactions.
This compound’s unique combination of reactivity and selectivity makes it a valuable tool in synthetic organic chemistry, with applications spanning various scientific and industrial fields.
Properties
Molecular Formula |
C9H11BrO2Zn |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-4-methoxybenzene-6-ide |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-3-11-9-6-4-8(10-2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
LJIFIEHTDXLUHH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



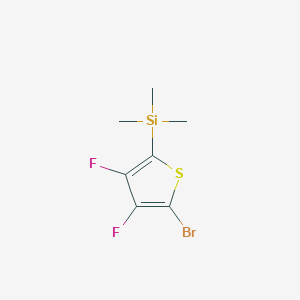
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B14882810.png)
![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)
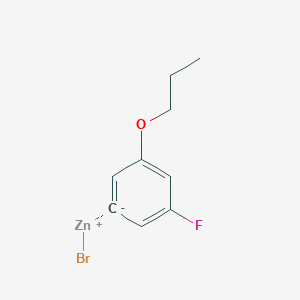
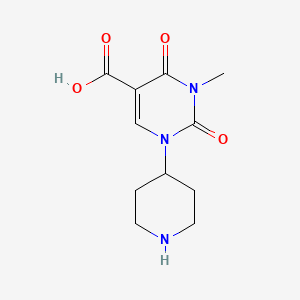
![5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882827.png)
![2-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882828.png)

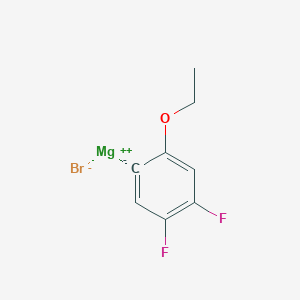
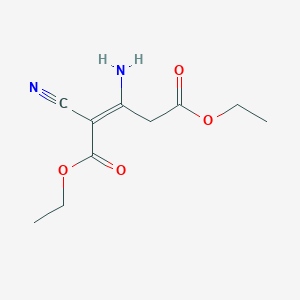
![8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882855.png)
![tert-butyl 4-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14882860.png)
